2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-quinolin-5-ylacetamide
Overview
Description
The compound “2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-quinolin-5-ylacetamide” is a chemical compound with a molecular weight of 191.23 . Its IUPAC name is (4-oxo-2-sulfanyl-4,5-dihydro-1,3-thiazol-5-yl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H5NO3S2/c7-3(8)1-2-4(9)6-5(10)11-2/h9H,1H2,(H,6,10)(H,7,8) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical and Chemical Properties Analysis
This compound has a molecular weight of 191.23 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results .Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Heterocycles : A study detailed the synthesis of hybrid 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-2H-selenopyrano[2,3-b]quinolin-2-one derivatives, demonstrating the compound's utility in creating complex heterocyclic structures (Nandeshwarappa, Chandrashekharappa, & Ningegowda, 2020).
Anticancer Properties
- In-Vitro Anticancer Evaluation : A series of 2-substituted mercapto-3H-quinazolines, including derivatives related to the compound , were synthesized and screened for in vitro antitumor activity, highlighting the potential of such compounds in cancer research (Khalil, Abdel Hamide, Al-Obaid, & El-Subbagh, 2003).
Antimicrobial Activity
- Antimicrobial Activity Study : Research into 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing a quinoline ring found that such compounds exhibit notable antimicrobial activities, which may include derivatives of the queried compound (Yurttaş, Kubilay, Evren, Kısacık, & Gençer, 2020).
Chemical Sensor Development
- Colorimetric Chemosensor Design : A chemosensor using a derivative of the compound was developed for the sequential detection of Cu(2+) and CN(-) in aqueous media, demonstrating the compound's applicability in environmental monitoring and public health (You, Park, Lee, & Kim, 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)-N-quinolin-5-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c18-12(7-11-13(19)17-14(20)21-11)16-10-5-1-4-9-8(10)3-2-6-15-9/h1-6,11H,7H2,(H,16,18)(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMOOLRSLMJDNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CC3C(=O)NC(=S)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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